

validation of 5-Morpholino-1H-pyrazol-3-amine as a chemical probe

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Compound of Interest

Compound Name: 5-Morpholino-1H-pyrazol-3-amine

Cat. No.: B1277854

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A Comparative Guide to Pyrazole-Based Chemical Probes for MAP4K2

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two pyrazole-based chemical probes for Mitogen-Activated Protein Kinase Kinase Kinase Kinase 2 (MAP4K2), a key regulator in cellular signaling pathways. We will evaluate a selective inhibitor, hereafter referred to as Compound 17, and a dual inhibitor, NG25, which also targets Transforming Growth Factor- β -Activated Kinase 1 (TAK1). This comparison is based on their biochemical potency, kinome-wide selectivity, and cellular target engagement, supported by experimental data.

Introduction to MAP4K2

Mitogen-Activated Protein Kinase Kinase Kinase Kinase 2 (MAP4K2), also known as Germinal Center Kinase (GCK), is a serine/threonine kinase that plays a crucial role in various cellular processes. It is an upstream activator of the c-Jun N-terminal kinase (JNK) and p38 MAPK signaling pathways. MAP4K2 is implicated in immune responses, inflammation, and apoptosis. Its involvement in these fundamental pathways makes it an attractive target for therapeutic intervention and necessitates the development of high-quality chemical probes to dissect its biological functions.

The Chemical Probes

This guide focuses on two distinct pyrazole-based inhibitors:

- **Compound 17:** A selective, ATP-competitive inhibitor of MAP4K2. Its selectivity makes it a valuable tool for specifically interrogating the functions of MAP4K2.
- **NG25:** A potent dual inhibitor of both MAP4K2 and TAK1. While less selective, it can be used to study the combined roles of these two kinases or as a control to differentiate MAP4K2-specific effects.

Data Presentation: A Head-to-Head Comparison

The following tables summarize the quantitative data for Compound 17 and NG25, providing a clear comparison of their performance characteristics.

Table 1: Biochemical Potency

Compound	Target	IC50 (nM) ^{[1][2]}
Compound 17	MAP4K2	37
TAK1	2700	
NG25	MAP4K2	22
TAK1	149	

IC50: The half-maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 2: Kinome Selectivity Profile

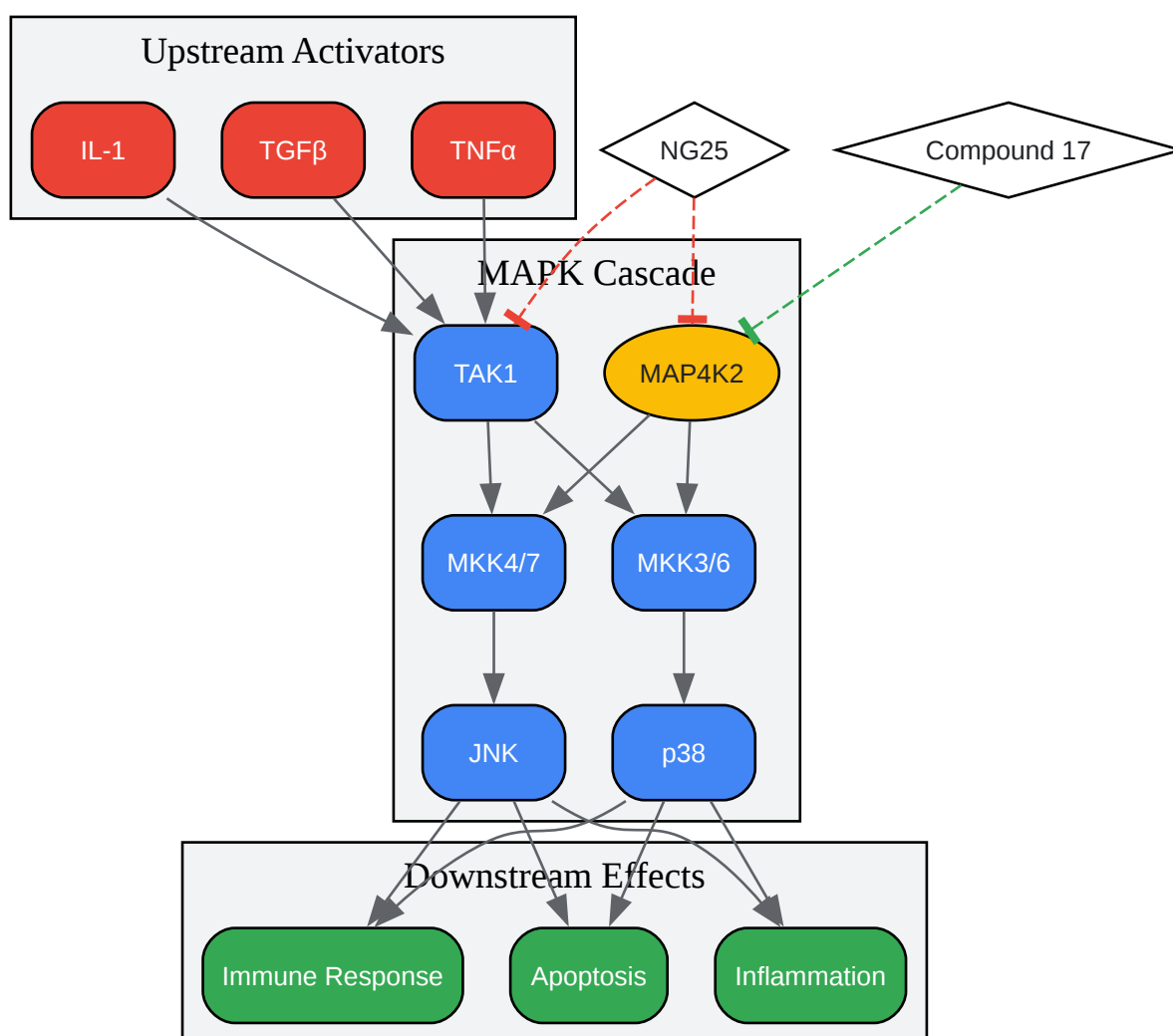
Compound	Profiling Method	Primary Target(s)	Notable Off-Targets (>50% inhibition at 1 µM) ^{[1][2]}
Compound 17	KiNativ (220 kinases)	MAP4K2	ABL (weak inhibition)
NG25	KINOMEscan	MAP4K2, TAK1	ZAK, p38α, SRC, LYN

Kinome scan and KiNativ are high-throughput screening methods used to determine the selectivity of kinase inhibitors against a large panel of kinases.

Signaling Pathway and Experimental Workflow Visualization

To better illustrate the biological context and experimental procedures, the following diagrams were generated using Graphviz.

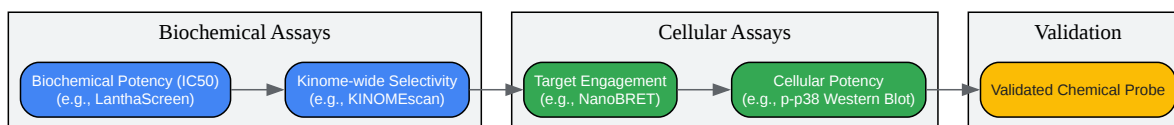
MAP4K2 Signaling Pathway



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Caption: Simplified MAP4K2 signaling cascade and points of inhibition.

Experimental Workflow for Chemical Probe Validation



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References

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